molecular formula C16H13NO B1626379 1-benzyl-1H-indole-2-carbaldehyde CAS No. 81787-94-2

1-benzyl-1H-indole-2-carbaldehyde

Cat. No.: B1626379
CAS No.: 81787-94-2
M. Wt: 235.28 g/mol
InChI Key: ZEVVAMDVWHMNDL-UHFFFAOYSA-N
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Description

1-benzyl-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring, with an aldehyde group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-1H-indole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine with benzaldehyde in the presence of an acid catalyst can yield this compound .

Another method involves the Vilsmeier-Haack reaction, where an indole derivative is treated with a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 1-benzyl-1H-indole-2-carboxylic acid

    Reduction: 1-benzyl-1H-indole-2-methanol

    Substitution: Various substituted indole derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of 1-benzyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-benzyl-1H-indole-2-carbaldehyde can be compared with other similar compounds, such as:

    1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.

    1-benzyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.

    1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

1-benzylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVAMDVWHMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512899
Record name 1-Benzyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81787-94-2
Record name 1-(Phenylmethyl)-1H-indole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81787-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was produced by modifications of the methods used by Murakami, et. al. (Tetrahedron, 1997, 53, 1593-1606) starting with (1-benzyl-1H-indol-2-yl)-methanol (1.13 g, 4.76 mmol) and manganese dioxide (5.6 g). The crude material was purified by flash chromatography through silica gel using diethyl ether/hexanes (0/100 gradient to 10/90) to give 1-benzyl-1H-indole-2-carbaldehyde (0.47 g, 42%) as an off-white solid. 1H NMR (400 MHz, CDCl3); δ 79.90 (s, 1H), 7.76 (d, 1H), 7.37 (s, 2H), 7.33 (s, 1H), 7.25-7.16 (m, 4H), 7.08 (d, 2H), 5.83 (s, 2H).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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